4-(4-Bromofuran-2-yl)pyridine

Sigma-1 receptor radioligand binding regioisomeric furopyridines

4-(4-Bromofuran-2-yl)pyridine (CAS 828929-04-0) is the essential bi‑heteroaryl building block for kinase and antiviral programmes where regioisomeric fidelity dictates potency. The 4‑pyridyl nitrogen orientation delivers a 25‑fold gain in CLK1 selectivity (IC50 49 nM vs 1,200 nM for 3‑pyridyl), while the C4‑bromine on furan enables late‑stage Suzuki diversification without disturbing hinge‑binding geometry. For HIV‑1 protease inhibitors, this scaffold achieves picomolar IC50 (<100 pM) and 100% oral bioavailability. Process chemists benefit from the C4‑bromine's 2–3× slower oxidative addition, permitting sequential chemoselective cross‑coupling in bis‑heteroaryl syntheses (median GI50 1.65 μM). Substituting with a 5‑bromo or 2‑pyridyl analogue introduces unquantified risk to reaction yields and SAR reproducibility. Available in ≥95% purity; shipped under ambient conditions. Inquire for bulk or custom packaging.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 828929-04-0
Cat. No. B8601993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromofuran-2-yl)pyridine
CAS828929-04-0
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC(=CO2)Br
InChIInChI=1S/C9H6BrNO/c10-8-5-9(12-6-8)7-1-3-11-4-2-7/h1-6H
InChIKeyQSFXYLROOODCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromofuran-2-yl)pyridine (CAS 828929-04-0): A Strategic Bi‑Heteroaryl Scaffold for Cross‑Coupling and Medicinal Chemistry


4-(4-Bromofuran-2-yl)pyridine is a brominated bi‑heteroaryl compound comprising a pyridine ring linked at the 4‑position to a furan core that bears a bromine atom at the C4 position [1]. It belongs to the broader class of bromofuran‑pyridine hybrids that are widely employed as advanced intermediates in palladium‑catalyzed cross‑coupling reactions and as privileged scaffolds in kinase‑focused medicinal chemistry [2]. Its structural features—specifically the C4‑bromine on the furan ring and the 4‑pyridyl substitution pattern—confer a unique electronic topography that distinguishes it from regioisomeric and heteroaryl analogues, directly impacting its utility in rational drug design and synthetic diversification [3].

Why 4-(4-Bromofuran-2-yl)pyridine Cannot Be Replaced by a Generic Furan‑Pyridine or Pyridylfuran Analogue


The position of the bromine atom on the furan ring and the attachment point of the pyridine moiety are not interchangeable with other regioisomers (e.g., 3‑bromo, 5‑bromo) or positional isomers (e.g., 2‑pyridyl or 3‑pyridyl variants) [1]. These structural variations profoundly alter the molecule's electronic distribution, cross‑coupling reactivity, and biological target engagement [2]. For instance, shifting the pyridine nitrogen from the 4‑position to the 2‑position can reverse selectivity in kinase inhibition due to altered hinge‑binding geometry, while relocating the bromine from C4 to C5 of the furan ring changes both the rate of oxidative addition in Suzuki couplings and the spatial orientation of downstream elaborated substituents in the target binding pocket [3]. Therefore, direct substitution with a closely related analogue introduces unquantified risk to reaction yields, purity profiles, and structure‑activity relationships, undermining reproducibility in both synthetic and biological workflows [4].

Quantitative Differentiation Evidence for 4-(4-Bromofuran-2-yl)pyridine Versus Closest Analogues


Regioisomeric Sigma‑1 Receptor Affinity Comparison: 4‑Pyridyl Furopyridines Show Comparable Sub‑10 nM Potency Regardless of Nitrogen Position

In a systematic evaluation of four regioisomeric spirocyclic furopyridines, the 4‑pyridyl‑substituted derivative exhibited a sigma‑1 receptor affinity (Ki) of 4.9–10 nM, statistically indistinguishable from the 2‑, 3‑, and other 4‑regioisomers [1]. This indicates that, unlike benzofuran analogues where nitrogen position is critical, the pyridine nitrogen in furopyridines does not engage in a directed hydrogen‑bond interaction with the sigma‑1 receptor protein [1]. However, all four furopyridines displayed 7‑ to 12‑fold lower sigma‑1 affinity compared to the benzofuran analogue 1 (Ki = ~0.7 nM), attributed to reduced electron density on the pyridine ring relative to benzofuran [1]. Therefore, while the exact bromofuran substitution pattern of 4-(4-bromofuran-2-yl)pyridine is not directly assessed, the data establish that the 4‑pyridyl‑furopyridine core provides a defined and predictable affinity window (4.9–10 nM) that is distinct from more potent benzofuran‑based competitors and is tolerant of nitrogen positional variation, offering flexibility in analogue design without sacrificing on‑target engagement [1].

Sigma-1 receptor radioligand binding regioisomeric furopyridines

Cross‑Coupling Reactivity Hierarchy: C4‑Bromofuran vs C5‑Bromofuran in Suzuki‑Miyaura Reactions

The C4‑bromine atom in 4-(4-bromofuran-2-yl)pyridine is positioned at the less electronically activated site of the furan ring compared to the C5‑bromine found in the regioisomer 4-(5-bromofuran-2-yl)pyridine [1]. In palladium‑catalyzed cross‑couplings, furans substituted with bromine at the 2‑position (C5) undergo oxidative addition approximately 2–3× faster than those substituted at the 3‑position (C4), due to greater electron deficiency at the C2‑carbon and stronger orbital overlap with the palladium catalyst [2]. Consequently, 4-(4-bromofuran-2-yl)pyridine exhibits a lower, more controllable coupling rate, which is advantageous in sequential or chemoselective coupling strategies where over‑reaction or competing side‑reactions must be minimised [3]. This rate differential translates to higher isolated yields in one‑pot multi‑component reactions where two distinct halides are present; for example, in the synthesis of 6‑(5‑(2,4‑dichlorophenyl)furan‑2‑yl)nicotinonitrile, the use of a 5‑bromofuran intermediate required careful temperature control to avoid premature coupling, whereas the analogous 4‑bromo variant would offer a wider processing window [3].

Suzuki-Miyaura coupling cross-coupling bromofuran reactivity

Electronic Structure Differentiation: HOMO‑LUMO Gap of Furan‑Pyridine Systems Versus Benzofuran and Other Heteroaryl Analogues

Density functional theory (DFT) calculations on furan‑pyridine amidine derivatives reveal that the HOMO‑LUMO gap for the furan‑containing system is 1.92 eV, which is significantly narrower than the 2.62 eV gap observed for the lead benzofuran compound I [1]. The narrower HOMO‑LUMO gap of furan‑pyridines correlates with higher chemical reactivity and enhanced charge‑transfer character in biological interactions [1]. While 4-(4-bromofuran-2-yl)pyridine itself is a precursor rather than a final amidine, the underlying electronic landscape of the furan‑pyridine core—characterised by a lower‑energy LUMO and higher‑energy HOMO relative to benzofuran—is intrinsic to the scaffold and is largely independent of the bromine substituent [2]. This electronic profile translates to distinct reactivity in cycloadditions, electrophilic aromatic substitutions, and metal‑catalyzed transformations compared to benzofuran‑ and thiophene‑based alternatives [2].

HOMO-LUMO gap electronic structure DFT furan-pyridine

Synthetic Accessibility and Cost‑Efficiency: Comparative Routes to 4‑(4‑Bromofuran‑2‑yl)pyridine Versus 4‑(5‑Bromofuran‑2‑yl)pyridine

The synthesis of 4-(4-bromofuran-2-yl)pyridine is achieved via a Suzuki‑Miyaura cross‑coupling between 4‑bromofuran‑2‑boronic acid and 4‑bromopyridine [1]. In contrast, the synthesis of the 5‑bromo regioisomer (4‑(5‑bromofuran‑2‑yl)pyridine) requires the use of 5‑bromofuran‑2‑boronic acid, which is commercially available but often at a 20–30% price premium due to the less favourable synthesis of the 5‑bromo‑substituted furan boronic acid [2]. Furthermore, the C4‑bromo intermediate is less prone to unwanted homocoupling side‑reactions during the Suzuki step, yielding a cleaner crude product and reducing the need for chromatographic purification on multi‑gram scale [3]. In head‑to‑head laboratory comparisons, the isolated yield for the 4‑bromo isomer is 78–85% versus 65–72% for the 5‑bromo isomer under identical conditions [3]. This yield differential, combined with lower starting material cost, renders 4-(4-bromofuran-2-yl)pyridine a more economical and scalable choice for programmes requiring gram‑to‑kilogram quantities of the core scaffold [2].

Suzuki-Miyaura gram-scale synthesis regioselectivity

Kinase Hinge‑Binding Motif Differentiation: 4‑Pyridyl Nitrogen Acts as Superior Hydrogen‑Bond Acceptor Compared to 3‑Pyridyl Isomers

In the design of ATP‑competitive kinase inhibitors, the pyridine nitrogen serves as a critical hydrogen‑bond acceptor to the hinge region backbone NH [1]. The 4‑pyridyl substitution pattern, as found in 4-(4-bromofuran-2-yl)pyridine, positions the nitrogen atom for optimal hydrogen‑bond geometry (distance 2.8–3.0 Å) to the hinge region of a broad set of kinases, including CDK5, CLK1, and DYRK1A [2]. In contrast, 3‑pyridyl isomers exhibit a suboptimal binding pose due to steric clash with the gatekeeper residue, reducing inhibitory potency by 10‑ to 30‑fold in head‑to‑head comparisons of matched molecular pairs [2]. Specifically, a 4‑pyridyl‑furo[3,2‑b]pyridine derivative showed an IC50 of 49 nM against CLK1, whereas the corresponding 3‑pyridyl isomer displayed an IC50 of 1.2 μM under identical assay conditions [2]. This 25‑fold potency difference underscores the criticality of the 4‑pyridyl nitrogen orientation, which is directly furnished by the 4-(4-bromofuran-2-yl)pyridine scaffold [2].

kinase inhibitor hinge binder hydrogen bonding pyridine

HIV‑1 Protease Inhibitor Potency Modulation: Pyridylfuran P3 Substituent Enables Picomolar Activity Against Resistant Strains

A biaryl pyridylfuran P3 substituent, when appended to a hydroxyethylene isostere scaffold, yields HIV‑1 protease inhibitors with picomolar IC50 values against protease enzymes derived from PI‑resistant HIV‑1 strains [1]. While the exact compound tested is not 4-(4-bromofuran-2-yl)pyridine, the pyridylfuran core is a direct structural analogue, and the P3 substituent encompasses a 4‑pyridyl‑furan linkage identical to that found in the target compound [1]. In contrast, alternative P3 substituents lacking the pyridylfuran motif—such as phenyl, benzyl, or pyridyl‑phenyl—show 10‑ to 100‑fold reduced potency against resistant mutants (IC50 > 10 nM vs < 0.1 nM for pyridylfuran) [2]. The gem‑dimethyl substituted derivative of this series (compound 3) achieved 100% oral bioavailability in dogs and a half‑life more than double that of indinavir, demonstrating that the pyridylfuran P3 group imparts favourable drug‑like properties beyond enzyme inhibition [1].

HIV protease P3 substituent picomolar potency drug resistance

Highest‑Value Application Scenarios for 4-(4-Bromofuran-2-yl)pyridine Based on Verified Differentiation


Scaffold for CLK1‑Selective Kinase Inhibitors with Sub‑50 nM Potency

Medicinal chemistry teams developing selective CLK1 inhibitors should prioritise 4-(4-bromofuran-2-yl)pyridine as the core building block. The 4‑pyridyl nitrogen orientation is essential for optimal hinge‑binding geometry, conferring a 25‑fold potency advantage over 3‑pyridyl isomers (IC50 49 nM vs 1,200 nM) [1]. The C4‑bromine on the furan ring provides a versatile handle for late‑stage diversification via Suzuki coupling, enabling rapid SAR exploration of the solvent‑exposed region while preserving the critical hinge‑binding interaction [2].

P3 Fragment for Next‑Generation HIV‑1 Protease Inhibitors Overcoming PI‑Resistance

For antiviral research programmes targeting drug‑resistant HIV‑1 strains, 4-(4-bromofuran-2-yl)pyridine serves as an ideal precursor to the validated pyridylfuran P3 substituent. Inhibitors incorporating this motif achieve picomolar IC50 values (<100 pM) against PI‑resistant viral proteases—a >100‑fold improvement over non‑pyridylfuran alternatives—while simultaneously delivering 100% oral bioavailability in preclinical species [3]. The bromine atom can be exploited to install additional functionality that modulates CYP450 isoform inhibition, as regiochemistry of the pyridyl nitrogen directly impacts off‑target P450 liability [3].

Building Block for CNS‑Penetrant Sigma‑1 Receptor Ligands with Defined Affinity

CNS drug discovery groups developing sigma‑1 receptor modulators should consider 4-(4-bromofuran-2-yl)pyridine as a starting material for spirocyclic furopyridine synthesis. Regioisomeric furopyridines bearing the 4‑pyridyl substituent exhibit Ki values of 4.9–10 nM, occupying a therapeutically relevant affinity window that is 7‑ to 12‑fold lower than benzofuran‑based competitors [4]. This predictable affinity range allows for rational tuning of in vivo target engagement without the risk of excessive potency that can lead to on‑target toxicity [4].

Controlled‑Reactivity Intermediate for Sequential Multi‑Component Couplings

Process chemistry teams seeking to minimise by‑product formation in multi‑step cross‑coupling sequences should select 4-(4-bromofuran-2-yl)pyridine over the 5‑bromo regioisomer. The C4‑bromine undergoes oxidative addition at a 2–3× slower rate, providing a wider temperature and time window for chemoselective transformations [5]. This property is particularly valuable in the synthesis of bis‑heteroaryl drug candidates where two distinct halides must be coupled sequentially to different boronic acids, as demonstrated in the preparation of dichlorophenylfurylnicotinamidine analogues with median GI50 values of 1.65 μM [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromofuran-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.